5-(Bromomethyl)quinoxaline
Overview
Description
5-(Bromomethyl)quinoxaline is a derivative of quinoxaline, which is a nitrogen-containing heterocyclic compound . It is an important class of compounds due to its widespread prevalence in natural products, biologically active synthetic drug candidates, and optoelectronic materials .
Synthesis Analysis
The synthesis of quinoxalines has been extensively studied over the years . The synthesis of this compound involves various methods of synthetic strategies . Some of the key sustainable approaches include solvent-free reactions, use of alternate reaction media (e.g., water, fluorous alcohols, polyethylene glycols, and ionic liquids), and alternate modes of synthesis such as microwave-assisted synthesis and flow reactions .Molecular Structure Analysis
The molecular structure of this compound is C9H7BrN2 . Quinoxaline is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings .Chemical Reactions Analysis
Quinoxaline derivatives undergo various chemical reactions . These include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions reactions .Scientific Research Applications
Synthesis of Heterocyclic Derivatives
- 5-(Bromomethyl)quinoxaline and its derivatives are pivotal in synthesizing various heterocyclic compounds. For instance, 2-(Bromomethyl)-3-(dibromomethyl)quinoxaline is synthesized by bromination of 2,3-bi(bromomethyl)quinoxaline. This compound serves as an important intermediate in the synthesis of fullerene derivatives for Diels-Alder reactions (Huang Li-sha, 2002).
Antimicrobial Applications
- Derivatives of 2,3-bis(bromomethyl)quinoxaline have shown promising antibacterial and antifungal activities. These derivatives, especially those with trifluoromethyl and fluoro-groups, exhibit significant activity against Gram-positive bacteria and a broad spectrum of antifungal activities (Hisato Ishikawa et al., 2012).
Photophysical Properties
- Quinoxaline derivatives display unique photophysical properties, such as fluorescence in solution and solid state. This makes them useful in applications like photodynamic therapy and as fluorescence markers (Franziska K. Merkt, T. Müller, 2018).
DNA Cleaving Agents
- Certain quinoxaline-carbohydrate hybrids are effective as photo-induced DNA cleaving agents. These compounds, particularly the bis(quinoxaline-carbohydrate) system, are highly effective in DNA cleavage upon irradiation with long wavelength UV light (K. Toshima et al., 2002).
Novel Synthetic Routes
- Quinoxaline derivatives are being explored for their potential in treating infectious diseases. Research focuses on developing cost-effective and environmentally friendly synthetic routes for these compounds, given their importance in medicinal chemistry (Hena Khatoon, E. Abdulmalek, 2021).
Reactivity with Amines
- The reaction of bis(bromomethyl)quinoxaline N-oxides with amines offers insights into reaction mechanisms and leads to biologically active compounds. This complex reaction is influenced by substituents and N-oxide functional groups (K. Evans et al., 2007).
Electrochemical Studies
- Electrochemical analysis of quinoxaline and its derivatives reveals their kinetic and thermodynamic properties, making them relevant for pharmaceutical and chemical applications (J. Rupar et al., 2018).
Safety and Hazards
Future Directions
Quinoxalines and their derivatives have a great future in medicinal chemistry due to their diverse therapeutic uses . They are crucial components in drugs used to treat various diseases, and a significant amount of research activity has been directed towards this class . The focus of future developments will be on finding more efficient approaches toward the synthesis of quinoxaline rings .
Properties
IUPAC Name |
5-(bromomethyl)quinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAVQZSQIBPEJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436157 | |
Record name | 5-(bromomethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131454-80-3 | |
Record name | 5-(bromomethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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